molecular formula C11H14O4 B1295775 Methyl 4-(dimethoxymethyl)benzoate CAS No. 42228-16-0

Methyl 4-(dimethoxymethyl)benzoate

Cat. No.: B1295775
CAS No.: 42228-16-0
M. Wt: 210.23 g/mol
InChI Key: YUTFBICAYRWLGQ-UHFFFAOYSA-N
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Description

Methyl 4-(dimethoxymethyl)benzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(dimethoxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(dimethoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(dimethoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The dimethoxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 4-formylbenzoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 4-formylbenzoate.

    Reduction: Methyl 4-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dimethoxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly as a COX-2 inhibitor and anticancer agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(dimethoxymethyl)benzoate depends on its specific application. For instance, as a potential COX-2 inhibitor, it may exert its effects by binding to the active site of the cyclooxygenase-2 enzyme, thereby inhibiting its activity and reducing inflammation. In anticancer research, it may induce apoptosis in cancer cells through various molecular pathways, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Methyl 4-(dimethoxymethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-formylbenzoate: This compound lacks the dimethoxymethyl group and has a formyl group instead. It is used as an intermediate in organic synthesis.

    Methyl 4-(hydroxymethyl)benzoate: This compound has a hydroxymethyl group instead of the dimethoxymethyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    Methyl 4-methoxybenzoate: This compound has a single methoxy group at the para position. It is used as a flavoring agent and in the synthesis of perfumes.

The uniqueness of this compound lies in its dimethoxymethyl group, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.

Properties

IUPAC Name

methyl 4-(dimethoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-10(12)8-4-6-9(7-5-8)11(14-2)15-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTFBICAYRWLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068369
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42228-16-0
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
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Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
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Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
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Record name Methyl 4-(dimethoxymethyl)benzoate
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Synthesis routes and methods

Procedure details

To a solution of methyl 4-formylbenzoate (CAS [1571-08-0] 5.33 g, 32.5 mmol) in methanol (40 mL) were added trimethyl orthoformate (7.5 mL, 68.25 mmol) and sulfuric acid (fuming, 3 drops). After heating to reflux with stirring for 16 h, the reaction mixture was cooled to RT and diluted with methylene chloride. The mixture was washed with a saturated solution of sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated to afford 7 g of methyl 4-(dimethoxymethyl)benzoate as a colorless oil.
Quantity
5.33 g
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reactant
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7.5 mL
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40 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The formation of Methyl 4-(dimethoxymethyl)benzoate alongside the desired vicinal diol product highlights the complex reaction environment present at the plasma-liquid interface. While solvated electrons, generated by the plasma, primarily drive the pinacol coupling reaction [], other reactive species are also present and contribute to side reactions. Understanding the formation mechanisms of side products like this compound is crucial for optimizing the reaction conditions to favor the desired pinacol coupling pathway and improve the overall yield of the target product. This knowledge can guide future research towards developing more selective and efficient plasma-based synthetic strategies.

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